molecular formula C17H14Cl2N4O2 B2689651 N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-38-5

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2689651
CAS No.: 871323-38-5
M. Wt: 377.23
InChI Key: HUPVSXCDEPCCOA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1,2,3-triazole chemical class. Triazole derivatives are a significant focus in medicinal chemistry and chemical biology research due to their wide spectrum of reported biological activities. These compounds are recognized for their potential as core structures in developing novel therapeutic agents . As part of this compound family, this chemical is of interest for investigating structure-activity relationships (SAR), particularly in exploring new antimicrobial and anticancer agents . The structure features a carboxamide bridge and dichlorophenyl substituents, which are common pharmacophores that can influence the molecule's lipophilicity and electronic properties, key parameters in drug discovery . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is strictly for research applications and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-13-8-7-11(18)9-12(13)19)21-22-23(10)14-5-3-4-6-15(14)25-2/h3-9H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVSXCDEPCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and are conducted under reflux conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step usually requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require a base (e.g., sodium hydroxide) and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it valuable in agricultural research.

    Materials Science: The compound’s properties are explored for the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of

Biological Activity

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse pharmacological properties. Its molecular formula is C17H14Cl2N4O2C_{17}H_{14}Cl_{2}N_{4}O_{2} with a molecular weight of 377.23 g/mol. The presence of both dichlorophenyl and methoxyphenyl groups contributes to its biological activity.

PropertyValue
Molecular FormulaC17H14Cl2N4O2C_{17}H_{14}Cl_{2}N_{4}O_{2}
Molecular Weight377.23 g/mol
CAS Number338408-57-4
Purity>90%

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a series of 1,2,3-triazole hybrids demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that compound 5i , a related triazole derivative, exhibited an IC50 value of 6.06 µM against H460 lung cancer cells, indicating potent antitumor activity .

The mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : Studies indicate that triazole derivatives can disrupt cell cycle progression, contributing to their antitumor effects .

Neuroprotective Effects

Triazole compounds have also been investigated for their neuroprotective properties. Research indicates that certain derivatives can inhibit neuroinflammatory pathways and protect against oxidative stress in neuronal cells. For example, one study found that specific triazole hybrids could significantly reduce nitric oxide production in neuronal models .

Table 2: Biological Activities Overview

Activity TypeDescriptionIC50 Value
AntitumorCytotoxicity against H460 cells6.06 µM
NeuroprotectionInhibition of NO production2.91 µM
Anti-inflammatoryBlockage of NF-κB signaling pathwayNot specified

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. Compound 5i was highlighted for its potent activity against lung cancer cells (H460), demonstrating significant apoptosis induction and ROS generation . The study employed Western blot analysis to confirm elevated LC3 and γ-H2AX expression post-treatment, indicating autophagy and DNA damage response activation.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers assessed the effects of triazole derivatives on scopolamine-induced neurotoxicity in mice models. The results indicated that specific compounds could improve learning and memory impairments significantly, suggesting potential therapeutic applications in Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound R₁ = 2-methoxyphenyl, R₂ = 5-methyl C₁₇H₁₃Cl₂N₅O₂ 398.22 Reference compound for comparison.
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R₁ = 2-methoxyphenyl, R₂ = 4-ethoxyphenyl C₁₉H₂₁N₅O₃ 375.41 Ethoxy group replaces dichlorophenyl; increased hydrophobicity.
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-triazol-1-yl)phenyl]-1H-triazole-4-carboxamide Dual triazole rings, ethoxy substitution C₂₁H₂₁N₇O₂ 403.44 Bivalent triazole structure; potential for enhanced π-π stacking or receptor interactions.
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide R₁ = 3,4-dimethylphenyl, R₂ = 2,4-dimethoxy C₂₀H₂₁N₅O₃ 379.42 Dimethyl and dimethoxy groups alter steric and electronic profiles.
1-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyl-1H-triazole-4-carboxamide Benzoisoxazole integration C₂₄H₁₇ClN₆O₃ 480.89 Benzoisoxazole moiety introduces fused aromaticity; potential for varied binding modes.
1-[2,4-Dichloro-5-(isopropoxy)phenyl]-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide Dichlorophenyl and isopropoxy groups C₁₉H₁₆Cl₄N₄O₂ 474.17 1,2,4-Triazole isomer; isopropoxy group increases steric bulk.

Pharmacological and Physicochemical Insights

  • Electronic Effects : The dichlorophenyl group in the target compound enhances electrophilicity compared to ethoxy or methoxy substituents in analogues .
  • Bioactivity Trends: Pyrazole carboxamides (e.g., AM251, SR141716A) show cannabinoid receptor affinity due to their planar heterocycles and halogen substitutions . The target’s triazole core may reduce receptor binding compared to pyrazoles but improve metabolic stability.
  • Solubility : Methoxy and ethoxy groups in analogues increase hydrophilicity relative to the dichlorophenyl group, which may impact bioavailability.

Key Research Findings

Triazole vs. Pyrazole Cores : Triazoles generally exhibit greater metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .

Substituent Impact : Dichlorophenyl groups enhance lipophilicity and membrane permeability but may limit aqueous solubility .

Synthetic Flexibility : Carboxamide-linked triazoles allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a condensation reaction between 2-methoxyaniline and a dichlorophenyl isocyanide derivative to form the carboxamide backbone. Similar intermediates are synthesized via lithium hydroxide-mediated coupling in dimethyl sulfoxide (DMSO) at 343 K, as seen in pyrazole derivatives .
  • Step 2 : Introduce the triazole ring via cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Adjust reaction time (4–6 hours) and temperature (343–353 K) to optimize yield.
  • Purification : Use ethanol:acetone (1:1) recrystallization to isolate high-purity crystals, validated by HPLC (>98% purity) and NMR spectroscopy .

Q. How can the solubility limitations of this compound be addressed in in vitro assays?

  • Methodology :

  • Solvent Systems : Test co-solvents like DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain bioactivity while minimizing cytotoxicity. For hydrophobic assays, use Tween-80 (0.1%) or cyclodextrin-based formulations .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the triazole or methoxyphenyl rings to enhance aqueous solubility, as demonstrated in structurally related carboxamides .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory bioactivity data across enzyme inhibition assays?

  • Methodology :

  • Assay Optimization :
  • Kinetic Studies : Use stopped-flow fluorimetry to measure real-time inhibition constants (Ki) under varying pH (6.0–8.0) and ionic strength conditions.
  • Control for Solvent Artifacts : Compare activity in DMSO vs. cyclodextrin-solubilized forms to rule out solvent interference .
  • Structural Analysis : Perform X-ray crystallography (resolution ≤1.8 Å) to identify binding conformations with target enzymes, as done for analogous pyrazole-carboxamides .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodology :

  • SAR Parameters :
Substituent PositionImpact on SelectivityExample Modification
2-Methoxyphenyl (R1)Enhances hydrophobic pocket bindingReplace with 2-ethoxy or 2-fluoro groups
5-Methyl (R2)Reduces steric hindranceSubstitute with ethyl or isopropyl for bulkier targets
Dichlorophenyl (R3)Critical for π-π stackingReplace with trifluoromethyl for electron-deficient targets
  • Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding free energies (ΔG) of derivatives .

Q. What crystallographic techniques validate intramolecular interactions influencing conformational stability?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Resolve dihedral angles between dichlorophenyl and methoxyphenyl rings (expected range: 70–80°), analogous to pyrazole derivatives .
  • Hydrogen Bonding Analysis : Identify intramolecular N–H⋯O bonds (length: 2.8–3.0 Å) and intermolecular C–H⋯O interactions (Table 1 in ).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in cytotoxicity profiles between 2D cell cultures and 3D tumor spheroids?

  • Methodology :

  • 3D Model Optimization : Use Matrigel-embedded spheroids with hypoxia-mimicking conditions (1% O2) to better replicate in vivo tumor microenvironments.
  • Penetration Studies : Track compound diffusion via confocal microscopy using fluorescently tagged analogs. Poor penetration in 3D models often explains reduced efficacy .

Future Directions

Q. What novel applications emerge from modifying the triazole core for photodynamic therapy (PDT)?

  • Methodology :

  • Photosensitizer Design : Replace the methyl group with heavy atoms (e.g., bromine) to enhance intersystem crossing. Test singlet oxygen (¹O2) generation using SOSG assays .
  • In Vivo Validation: Use murine xenograft models to assess tumor regression under 650 nm light exposure .

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